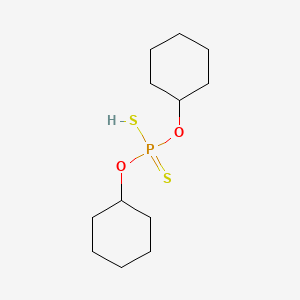![molecular formula C12H20O3 B13760861 Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol CAS No. 74808-32-5](/img/structure/B13760861.png)
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol is a chemical compound known for its unique structure and properties. It is characterized by the presence of cyclopropyl groups and hydroxymethyl groups attached to a central methanol molecule. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol can be synthesized through several methods. One common approach involves the reaction of diethyl 1,1-cyclopropanedicarboxylate with water to form 1,1-bis(hydroxymethyl)cyclopropane . This intermediate can then be further reacted with cyclopropylmethanol under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropylmethanol derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield cyclopropylcarboxylic acid, while reduction can produce cyclopropylmethanol.
Applications De Recherche Scientifique
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes like 5-lipoxygenase, affecting the production of inflammatory mediators . The compound’s unique structure allows it to bind to these targets and modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(hydroxymethyl)cyclopropane: A related compound with similar structural features but different reactivity and applications.
Cyclopropanedimethanol: Another similar compound used in organic synthesis with distinct properties.
Uniqueness
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol stands out due to its specific combination of cyclopropyl and hydroxymethyl groups, which confer unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in scientific research.
Propriétés
Numéro CAS |
74808-32-5 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H20O3/c13-7-10(3-4-10)12(15,9-1-2-9)11(8-14)5-6-11/h9,13-15H,1-8H2 |
Clé InChI |
ROIYMOAZRKMDRW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2(CC2)CO)(C3(CC3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B13760784.png)
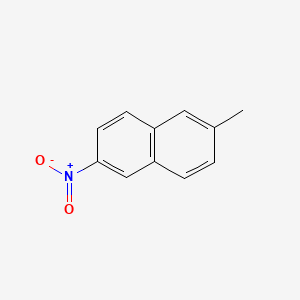

![Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13760803.png)

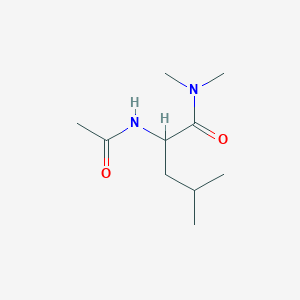
![2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)

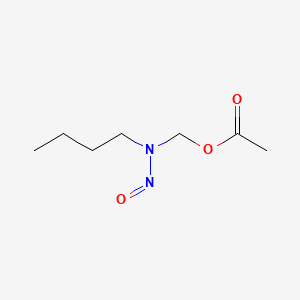

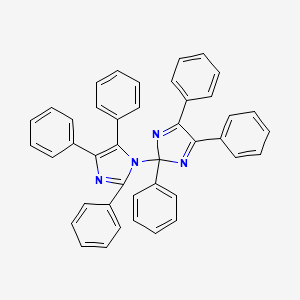
![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)
